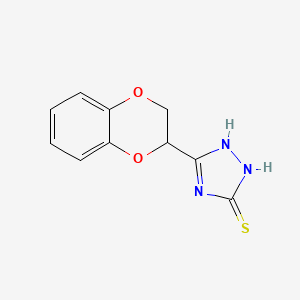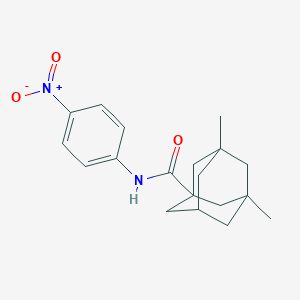
tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate, also known as TFAAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFAAC is a derivative of cyclohexene and has a furanyl group attached to it.
Aplicaciones Científicas De Investigación
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been shown to have anticancer activity by inhibiting the growth of cancer cells. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of materials science, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism of action of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is not fully understood. However, studies have shown that tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been shown to have low toxicity in vitro and in vivo. Studies have also shown that tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is also stable under normal laboratory conditions. However, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate. In the field of medicinal chemistry, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate could be further studied for its anticancer activity and potential use as a drug delivery system. In the field of materials science, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate could be used as a precursor for the synthesis of new MOFs with unique properties. Further studies are needed to fully understand the mechanism of action of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate and its potential applications in various fields.
Conclusion:
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is a chemical compound that has potential applications in various fields, including medicinal chemistry and materials science. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is easy to synthesize and has high purity and yield. It has been shown to have low toxicity and several biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate and its potential applications in various fields.
Métodos De Síntesis
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate can be synthesized using a two-step process. The first step involves the condensation of furfural with cyclohexanone to form 2-furylmethylcyclohexanone. In the second step, 2-furylmethylcyclohexanone is reacted with aniline and carbon dioxide to produce tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate. The synthesis method has been optimized to achieve high yields and purity of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate.
Propiedades
IUPAC Name |
oxolan-2-ylmethyl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-18(20-14-7-2-1-3-8-14)16-10-4-5-11-17(16)19(22)24-13-15-9-6-12-23-15/h1-5,7-8,15-17H,6,9-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCCSGOHGQOHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2CC=CCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)
![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)


![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)